Welcome to the BenchChem Online Store!
molecular formula C12H22O B8459252 2,2-Dimethyl-3-(3-methylcyclohexyl)propanal

2,2-Dimethyl-3-(3-methylcyclohexyl)propanal

Cat. No. B8459252
M. Wt: 182.30 g/mol
InChI Key: APRIJBGPADMXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08709994B2

Procedure details

A solution of Dess Martin periodinane (9.0 g, 21.1 mmol, 1.3 eq) in dichloromethane (165 mL) was charged into a 250 mL three-necked round-bottom flask, equipped with a mechanical stirrer and a reflux condenser. The solution was cooled to 0° C. by the mean of an ice/salt bath. 2,2-dimethyl-3-(3-methylcyclohexyl)propan-1-ol (3.0 g, 16.3 mmol) was added dropwise. After stirring for 2 h at ambient temperature, the mixture was cooled down to −15° C. and the solid was filtered off. The organic solution was then concentrated. The resultant crude product was chromatographed on a silica gel column with 2% EtOAc in hexane as elution agent giving 2,2-dimethyl-3-(3-methylcyclohexyl)propanal (1.0 g, gc purity>85%; yield 33%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Name
2,2-dimethyl-3-(3-methylcyclohexyl)propan-1-ol
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH3:23][C:24]([CH3:35])([CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH:30]([CH3:34])[CH2:29]1)[CH2:25][OH:26]>ClCCl>[CH3:23][C:24]([CH3:35])([CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH:30]([CH3:34])[CH2:29]1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
165 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
2,2-dimethyl-3-(3-methylcyclohexyl)propan-1-ol
Quantity
3 g
Type
reactant
Smiles
CC(CO)(CC1CC(CCC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to −15° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was then concentrated
CUSTOM
Type
CUSTOM
Details
The resultant crude product was chromatographed on a silica gel column with 2% EtOAc in hexane as elution agent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=O)(CC1CC(CCC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.